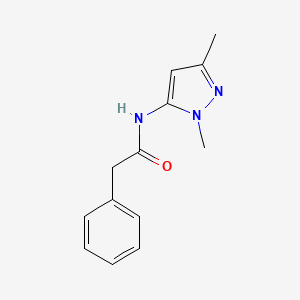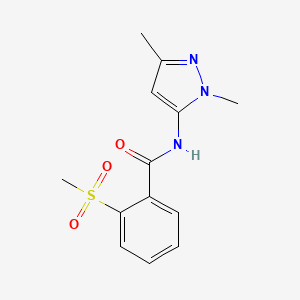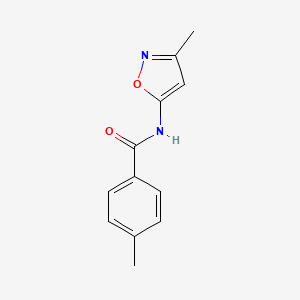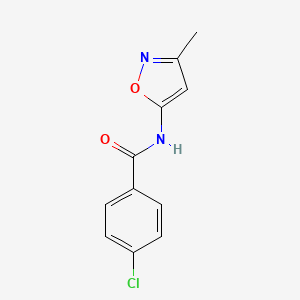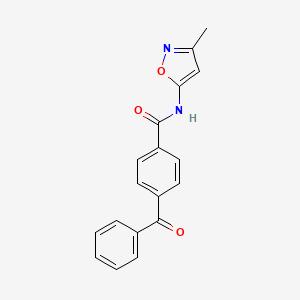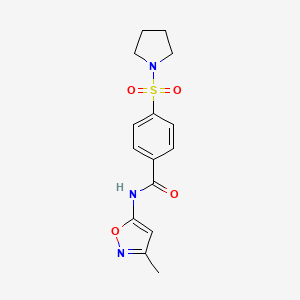
N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, often referred to as MOSB, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that is soluble in water, and has a molecular weight of 300.9 g/mol. MOSB has a variety of properties that make it useful in a variety of scientific applications, such as its ability to bind to proteins and its relatively low toxicity.
Applications De Recherche Scientifique
MOSB has a variety of applications in scientific research. It is used as a tool for studying protein-protein interactions, as it has been shown to bind to proteins in a reversible manner. It has also been used to study the structure and function of enzymes, as it has been shown to inhibit the activity of certain enzymes. Additionally, MOSB has been used in studies of drug delivery, as it has been shown to be able to transport drugs across cell membranes.
Mécanisme D'action
MOSB has been shown to bind to proteins in a reversible manner. The binding of MOSB to the protein is thought to be mediated by hydrogen bonding between the sulfonyl group of MOSB and the amino acid residues of the protein. Additionally, MOSB has been shown to interact with enzymes, and it is thought that the interaction is mediated by hydrophobic interactions between the morpholine ring of MOSB and the active site of the enzyme.
Biochemical and Physiological Effects
MOSB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. Additionally, MOSB has been shown to bind to proteins in a reversible manner, which can affect the structure and function of the protein. Finally, MOSB has been shown to be able to transport drugs across cell membranes, which can affect the concentration of the drug in the cell.
Avantages Et Limitations Des Expériences En Laboratoire
MOSB has a variety of advantages and limitations for lab experiments. One advantage of MOSB is that it is a small molecule, which makes it easy to work with and manipulate. Additionally, MOSB is soluble in water, which makes it easy to use in aqueous solutions. One limitation of MOSB is that it is relatively toxic, so it should be handled with care. Additionally, MOSB is relatively expensive, so it may not be suitable for use in large-scale experiments.
Orientations Futures
There are a variety of potential future directions for the use of MOSB in scientific research. One potential direction is to further study the binding of MOSB to proteins in order to better understand the mechanism of action of MOSB. Additionally, MOSB could be used to study the structure and function of enzymes in order to develop more effective inhibitors. Additionally, MOSB could be used to study drug delivery in order to develop more effective drug delivery systems. Finally, MOSB could be used to study the transport of drugs across cell membranes in order to better understand the mechanism of drug uptake.
Méthodes De Synthèse
MOSB is synthesized by a reaction between 3-methyl-1,2-oxazol-5-yl chloride and morpholine-4-sulfonylbenzamide. The reaction is typically catalyzed by a base, such as potassium carbonate, and is carried out in a solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the resulting product is purified by column chromatography.
Propriétés
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-11-10-14(23-17-11)16-15(19)12-2-4-13(5-3-12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUQUMGLGFDBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

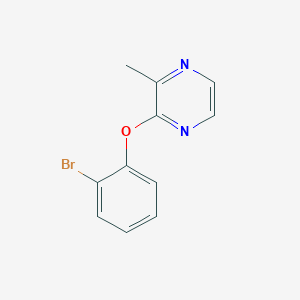
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
